molecular formula C13H15N3 B11779233 9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine

9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine

Cat. No.: B11779233
M. Wt: 213.28 g/mol
InChI Key: HZBZPUJBOPLCKH-UHFFFAOYSA-N
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Description

9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine is a fused heterocyclic compound featuring a seven-membered diazepine ring fused with an imidazole moiety. Its structure includes a phenyl substituent at the 9-position, which enhances lipophilicity and modulates biological interactions.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

9-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine

InChI

InChI=1S/C13H15N3/c1-2-5-11(6-3-1)12-13-15-8-10-16(13)9-4-7-14-12/h1-3,5-6,8,10,12,14H,4,7,9H2

InChI Key

HZBZPUJBOPLCKH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=NC=CN2C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo[1,2-A][1,4]diazepine core. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anticonvulsant activity may be attributed to its interaction with GABA receptors, enhancing inhibitory neurotransmission in the brain .

Comparison with Similar Compounds

Core Structural Variations

The target compound is structurally distinct from related derivatives due to its phenyl substitution and diazepine ring size. Key comparisons include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine Imidazo[1,2-A][1,4]diazepine Phenyl at C9 C₁₃H₁₅N₃ 213.28
3,9-Dibromo-2,10-dinitro-6,7-dihydro-5H-diimidazo[1,4]diazepine (Compound 2, ) Diimidazo[1,4]diazepine Bromo, nitro groups C₁₀H₈Br₂N₆O₄ 484.93
1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine () Pyrimido[4,5-b][1,4]diazepine Ethoxymethyl, methyl, phenyl C₁₈H₂₁N₃O₂ 311.38
3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine quaternary salts () Imidazo[1,2-a]azepine Aryl, alkyl quaternary salts Varies ~300–450

Key Observations :

  • The phenyl group in the target compound enhances aromatic interactions in biological systems compared to halogenated or alkylated analogs .
  • Bromo and nitro substituents (e.g., Compound 2 in ) increase density and thermal stability but may elevate mechanical sensitivity .

Key Observations :

  • The target compound’s synthesis achieves moderate yields (58–85%) via alkylation, comparable to other derivatives .
  • Harsher conditions (e.g., concentrated H₂SO₄) are required for nitro- and bromo-substituted analogs, complicating scalability .

Key Observations :

  • Quaternary salts (e.g., Compound 6c) show potent antimicrobial activity but higher cytotoxicity than the phenyl-substituted target compound .
  • Bromo/nitro derivatives are prioritized for energetic material applications due to safety concerns in biological systems .

Spectroscopic and Physicochemical Properties

NMR Shifts :

  • Target Compound : Proton signals for the diazepine methylene groups appear at 1.70–4.23 ppm; the phenyl group causes deshielding of adjacent protons .
  • Electron-Withdrawing Substituents : Chlorine or nitro groups shift imidazole 2-CH signals upfield (e.g., 8.24 ppm for dichlorophenyl derivatives) .

Thermal Stability :

  • Nitro-substituted analogs () exhibit higher thermal stability (decomposition >200°C) but lower safety profiles .

Biological Activity

9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine is a compound belonging to the class of imidazodiazepines, which are known for their diverse biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by the imidazo[1,2-A][1,4]diazepine framework fused with a phenyl group. This unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anxiolytic and anticonvulsant agent.

The mechanism of action is believed to involve modulation of the GABAergic system. Compounds in this category often act as GABA_A receptor agonists or positive allosteric modulators, enhancing the inhibitory effects of GABA neurotransmission.

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of benzodiazepines and their analogs. Modifications to the diazepine ring and phenyl substituents can significantly influence biological activity:

  • Substituent Effects : The introduction of various substituents on the phenyl ring has been shown to enhance binding affinity at GABA_A receptors. For instance, halogen substitutions at specific positions can increase potency.
  • Ring Modifications : Alterations in the imidazo ring can affect both pharmacokinetics and pharmacodynamics. Compounds with additional aromatic rings have demonstrated increased activity due to enhanced π-π interactions with receptor sites.
Modification Effect on Activity
Halogen substitutionIncreased binding affinity
Additional aromatic ringsEnhanced potency
Alkyl substitutionsVariable effects depending on size

Pharmacological Studies

Several pharmacological studies have been conducted to assess the efficacy of this compound:

  • Anxiolytic Activity : In animal models, this compound exhibited significant anxiolytic effects comparable to traditional benzodiazepines.
  • Anticonvulsant Properties : Preclinical trials demonstrated its ability to reduce seizure frequency in models of epilepsy.
  • Side Effect Profile : Compared to other benzodiazepines, this compound showed a reduced incidence of sedation and cognitive impairment.

Case Studies

A study published in Nature evaluated various imidazodiazepines for their anticancer properties. Although this compound was not the primary focus, it was included in a broader screening for compounds that induce apoptosis in cancer cell lines. The results indicated moderate cytotoxicity against certain tumor types .

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